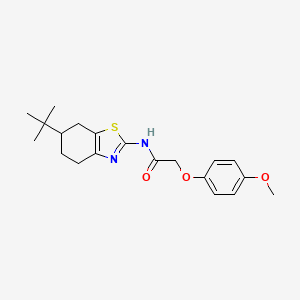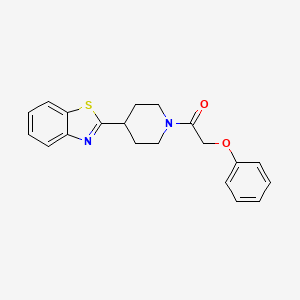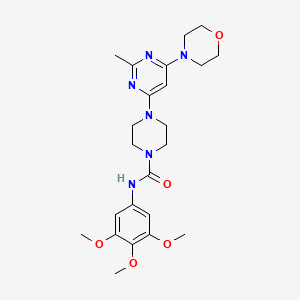![molecular formula C28H28ClN3O3 B11339265 1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11339265.png)
1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrrolidinone ring, a benzimidazole moiety, and substituted phenyl groups, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Substitution reactions:
Cyclization: The final step involves cyclization to form the pyrrolidinone ring, which can be achieved using suitable cyclizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
作用机制
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of specific receptors in the body.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular processes.
相似化合物的比较
Similar Compounds
1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one: can be compared with other compounds having similar structural features, such as:
Uniqueness
The uniqueness of This compound lies in its combined structural features, which may confer specific biological activities and physicochemical properties not found in other similar compounds.
属性
分子式 |
C28H28ClN3O3 |
|---|---|
分子量 |
490.0 g/mol |
IUPAC 名称 |
1-(5-chloro-2-methoxyphenyl)-4-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H28ClN3O3/c1-18-12-19(2)14-22(13-18)35-11-10-31-24-7-5-4-6-23(24)30-28(31)20-15-27(33)32(17-20)25-16-21(29)8-9-26(25)34-3/h4-9,12-14,16,20H,10-11,15,17H2,1-3H3 |
InChI 键 |
DWVORTXOUNNKOT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC(=C5)Cl)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11339190.png)
![2-(2,6-dimethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11339194.png)
![2-[2-(2-Chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]-1-(4-ethylpiperazin-1-YL)ethan-1-one](/img/structure/B11339198.png)

![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11339214.png)
![2-[1-(3-methoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11339224.png)

![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11339228.png)

![{4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B11339244.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11339246.png)
![8-(4-chlorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11339252.png)
![2-ethyl-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B11339269.png)
